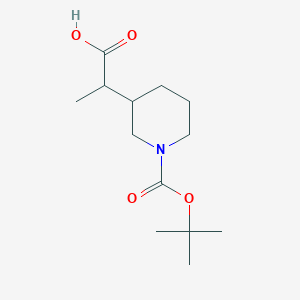

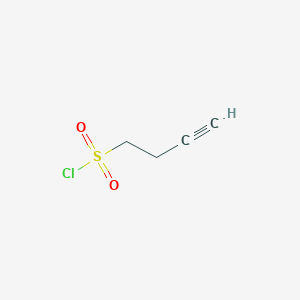

![molecular formula C13H14N2O4S B3389759 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937609-45-5](/img/structure/B3389759.png)

4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Overview

Description

4-[(2,4-Dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as DMPSA, is a small organic molecule with a wide range of applications in scientific research. It is a highly versatile compound, used in a variety of lab experiments, and is known to have biochemical and physiological effects on the body.

Scientific Research Applications

4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 2,4-diaminobenzene sulfonamides, 2-amino-4-methyl-5-thiazole carboxylic acids, and 2-amino-4-methyl-5-thiazole sulfonamides. 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates. Additionally, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer drugs.

Mechanism of Action

4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is known to interact with several cellular components, such as proteins and DNA. In particular, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is known to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is known to interact with the proteasome, a complex of proteins responsible for the degradation of proteins. It is believed that 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid binds to the proteasome, inhibiting its activity and resulting in the accumulation of proteins in the cell.

Biochemical and Physiological Effects

4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to have several biochemical and physiological effects on the body. It has been shown to inhibit the activity of the cytochrome P450 enzyme system, resulting in the accumulation of drugs and other xenobiotics in the body. Additionally, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of the proteasome, resulting in the accumulation of proteins in the cell. Furthermore, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to induce apoptosis in cancer cells, resulting in the death of the cells.

Advantages and Limitations for Lab Experiments

4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a highly versatile compound, which can be used in a variety of lab experiments. Additionally, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is relatively stable, making it ideal for long-term storage. However, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is also known to be toxic, and should be handled with care. Furthermore, 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is known to interact with various cellular components, making it difficult to study its effects in vivo.

Future Directions

There are numerous potential future directions for 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid research. For example, further research could be conducted to investigate the effects of 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid on the metabolism of drugs and other xenobiotics. Additionally, further research could be conducted to investigate the effects of 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid on the proteasome and its potential role in protein accumulation. Furthermore, further research could be conducted to investigate the potential of 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid as an anti-cancer drug. Finally, further research could be conducted to investigate the potential of 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid as an anti-inflammatory agent.

properties

IUPAC Name |

4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-8-3-4-11(9(2)5-8)15-20(18,19)10-6-12(13(16)17)14-7-10/h3-7,14-15H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLQGZZDYNCINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

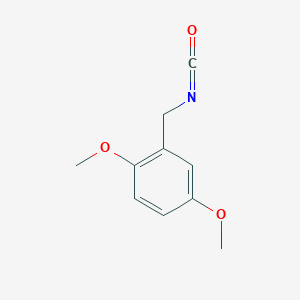

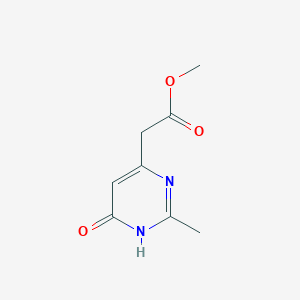

![3-[(Tert-butoxy)carbonyl]amino-1-propanethiol](/img/structure/B3389686.png)

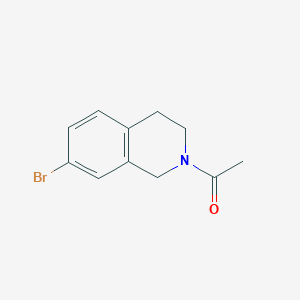

![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/structure/B3389712.png)

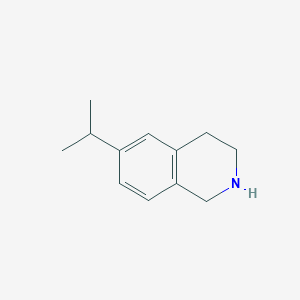

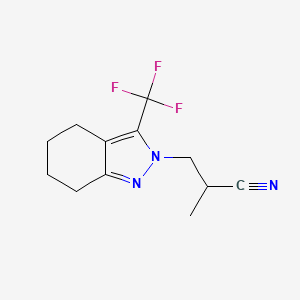

![3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3389742.png)

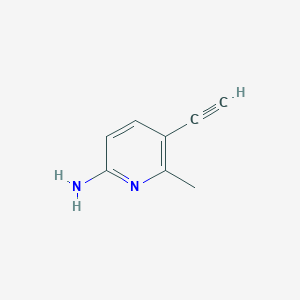

![1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389745.png)

![4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389766.png)